molecular formula C8H8N2O3 B3612153 1-(Furan-2-carbonyl)imidazolidin-2-one

1-(Furan-2-carbonyl)imidazolidin-2-one

Cat. No.: B3612153
M. Wt: 180.16 g/mol
InChI Key: FLRAONWLUWVZBI-UHFFFAOYSA-N
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Description

1-(Furan-2-carbonyl)imidazolidin-2-one is a heterocyclic compound that features both a furan ring and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-carbonyl)imidazolidin-2-one can be synthesized through several methods. One common approach involves the reaction of furan-2-carboxylic acid with imidazolidin-2-one in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs under mild conditions, often at room temperature, and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and minimizing by-products .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-carbonyl)imidazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Furan-2-carbonyl)imidazolidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-carbonyl)imidazolidin-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The furan ring can participate in π-π interactions with aromatic residues, while the imidazolidinone ring can form hydrogen bonds with amino acid residues in proteins .

Comparison with Similar Compounds

    1-(Furan-2-carbonyl)pyrrolidin-2-one: Similar structure but with a pyrrolidinone ring instead of an imidazolidinone ring.

    1-(Furan-2-carbonyl)thiazolidin-2-one: Contains a thiazolidinone ring instead of an imidazolidinone ring.

    1-(Furan-2-carbonyl)oxazolidin-2-one: Features an oxazolidinone ring instead of an imidazolidinone ring.

Uniqueness: 1-(Furan-2-carbonyl)imidazolidin-2-one is unique due to the presence of both a furan ring and an imidazolidinone ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(furan-2-carbonyl)imidazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7(6-2-1-5-13-6)10-4-3-9-8(10)12/h1-2,5H,3-4H2,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRAONWLUWVZBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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